ADP-ribose

Calcium signaling Ion channel pharmacology Innate immunity

Procure high-purity ADP-ribose (≥98% HPLC, CAS 20762-30-5) as the definitive substrate for PARP/PARG activity assays, including the NCAG luminescence protocol. Its strict differentiation from cyclic ADP-ribose and O-acetyl-ADP-ribose ensures reproducibility in TRPM2 calcium imaging, NUDT5 inhibitor screening, and ADP-ribosylome mass spectrometry—applications where cross-reactivity generates confounding results requiring compound-specific validation.

Molecular Formula C15H23N5O14P2
Molecular Weight 559.32 g/mol
Cat. No. B1212986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADP-ribose
Synonyms5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP
Molecular FormulaC15H23N5O14P2
Molecular Weight559.32 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N
InChIInChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1
InChIKeySRNWOUGRCWSEMX-KEOHHSTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADP-Ribose in Scientific Procurement: Core Compound Profile and Application Context


ADP-ribose (ADPR) is an endogenous adenine nucleotide composed of an adenosine diphosphate (ADP) backbone esterified to a terminal ribose moiety at the 5' position [1]. It serves as a fundamental metabolic intermediate and signaling molecule, playing a central role in the cellular ADP-ribosylation cycle: it is the monomeric unit of the post-translational modification poly(ADP-ribose) (PAR) synthesized by PARP enzymes, the primary degradation product of PAR by poly(ADP-ribose) glycohydrolase (PARG), and a key second messenger activating the TRPM2 cation channel [2]. For research and industrial applications, high-purity ADP-ribose (CAS 20762-30-5, MW 559.32) is procured for use as a substrate for PARP/PARG assays, a calibration standard for ADP-ribosylome mass spectrometry, and an essential component in cell-free reconstitution systems for DNA damage signaling and calcium imaging .

Critical Differentiation: Why ADP-Ribose Cannot Be Substituted with Cyclic ADP-Ribose or O-Acetyl-ADP-Ribose in Experimental Design


Although ADP-ribose, cyclic ADP-ribose (cADPR), and O-acetyl-ADP-ribose (OAADPr) share a common adenine nucleotide core and are metabolically interconnected, they exhibit fundamentally distinct biological activities that preclude generic interchangeability in research and industrial applications. cADPR is a cyclic derivative formed by a unique N1-glycosidic bond to adenine, endowing it with potent Ca2+-mobilizing second messenger activity, whereas linear ADPR acts as a TRPM2 channel agonist and metabolic intermediate [1]. OAADPr, the product of sirtuin deacetylases, is an acylated derivative that serves as a distinct signaling molecule and substrate for specific hydrolases [2]. Even within the same enzyme family, substrate specificity differs dramatically: for instance, NUDT5 hydrolase selectively cleaves ADPR but not NAD+ or protein-bound PAR [3]. Consequently, substituting one nucleotide for another without rigorous quantitative validation will yield confounding results and irreproducible data, making compound-specific procurement essential for accurate experimental outcomes.

Quantitative Differentiation Guide: ADP-Ribose Performance Benchmarks Against Structural Analogs


TRPM2 Channel Activation: 4-Fold Lower Ca2+ Sensitivity of ADP-Ribose Compared to 2'-Deoxy-ADPR

In whole-cell patch-clamp recordings of HEK293 cells expressing human TRPM2, ADP-ribose (ADPR) exhibits an EC50 for Ca2+ co-agonism of 690 nM, compared to 190 nM for the analog 2'-deoxy-ADPR (2dADPR). This represents an approximately 4-fold higher Ca2+ sensitivity for 2dADPR [1]. Kinetic analysis further reveals that 2dADPR activates TRPM2 faster than ADPR, leading to higher current amplitudes at physiological Ca2+ concentrations. This quantitative difference is critical for experimental design: ADPR requires supraphysiological Ca2+ levels for robust channel activation, whereas 2dADPR can elicit responses at near-resting Ca2+ concentrations.

Calcium signaling Ion channel pharmacology Innate immunity

Substrate Selectivity: NUDT5 Hydrolase Cleaves ADP-Ribose but Not NAD+ or Protein-Bound PAR

Human NUDT5 (hNUDT5) exhibits stringent substrate specificity for protein-free ADP-ribose. Using the NUDT5-coupled AMP-Glo (NCAG) assay, researchers demonstrated that NUDT5 selectively hydrolyzes protein-free ADP-ribose to AMP and ribose 5'-phosphate but does not act on protein-bound mono- or poly-ADP-ribosylations, protein-free poly(ADP-ribose) chains, or NAD+ [1]. This selectivity is structurally defined by specific hydrogen-bonding interactions between the adenine N1/N6/N7 atoms and Glu47/Arg51 residues in the NUDT5 active site [2]. In contrast, other Nudix hydrolases (e.g., NUDT9) exhibit broader substrate tolerance.

Enzymology ADP-ribosylation metabolism Assay development

PARG Enzyme Product Specificity: ADP-Ribose as the Dominant Monomeric Product of PAR Hydrolysis

Poly(ADP-ribose) glycohydrolase (PARG) catalyzes the degradation of PAR polymers into monomeric ADP-ribose (ADPR) and, under certain conditions, oligomeric PAR fragments. Structural and biochemical studies reveal that PARG acts predominantly as an exo-glycohydrolase, with the two terminal ADP-ribose units of the PAR polymer bound in exo-mode [1]. HPLC analysis of PARG reaction products demonstrates that ADP-ribose is the dominant monomeric species generated, with residual oligomeric fragments (ADPR2, ADPR3, ADPR4) detected at m/z 1099.0, 819.5 (doubly charged), and 1090.0 (doubly charged), respectively [2]. This product profile contrasts with other ADP-ribosyl hydrolases (e.g., ARH3, TARG1) that act on specific mono-ADP-ribosylated residues rather than free polymers.

DNA damage response Poly(ADP-ribose) metabolism PARG inhibitor screening

TRPM2 Domain-Specific Binding Affinity: MHR1/2 Domain Binds ADP-Ribose with Kd ≈ 0.5 µM

Biophysical analysis of the isolated human TRPM2 nucleotide-binding domains reveals a striking affinity differential: the MHR1/2 domain binds ADP-ribose with high affinity (Kd ≈ 0.5 µM), whereas the NUDT9H domain exhibits substantially lower affinity (Kd ≈ 192 µM) [1]. This difference of nearly three orders of magnitude indicates that ADPR binding to MHR1/2 is sufficient to drive channel activation under physiological conditions, while NUDT9H likely contributes to structural integrity rather than direct ligand-dependent gating. Intracellular ADPR concentrations in resting cells (~10-50 µM) and hydrogen peroxide-stimulated cells (~100-200 µM) remain well below the NUDT9H Kd, confirming that MHR1/2 is the physiologically relevant binding site.

Ion channel biophysics Ligand binding TRPM2 pharmacology

Enzymatic Hydrolysis Kinetics: ADP-Ribose and O-Acetyl-ADP-Ribose as Comparable Substrates for NUDT5

Steady-state kinetic analyses comparing ADP-ribose and O-acetyl-ADP-ribose (OAADPr) hydrolysis by the Nudix hydrolase NUDT5 revealed that both substrates are cleaved with similar kinetic constants (Km and kcat) [1]. This contrasts sharply with other Nudix enzymes that exhibit marked substrate discrimination. The ability to process both ADPR and OAADPr positions NUDT5 at a metabolic intersection between PARP-mediated ADP-ribosylation and sirtuin-mediated deacetylation pathways. For researchers studying the crosstalk between these pathways, ADP-ribose serves as the baseline substrate for calibrating NUDT5 activity assays and distinguishing its dual-substrate processing capacity.

Sirtuin metabolism Nudix hydrolase enzymology Metabolite quantification

Structural Differentiation: cADPR vs. ADPR - Cyclic N1-Glycosidic Bond Confers Distinct Ca2+ Signaling Activity

Cyclic ADP-ribose (cADPR) is distinguished from linear ADP-ribose (ADPR) by a unique N1-glycosidic bond that closes the ribose-pyrophosphate-adenine backbone into an 18-membered macrocycle [1]. This structural feature is the sole determinant of cADPR's potent Ca2+-mobilizing second messenger activity via ryanodine receptor activation, a property entirely absent in ADPR. While both molecules are calcium messengers, cADPR mobilizes intracellular Ca2+ stores at nanomolar concentrations (EC50 ~10-100 nM in sea urchin egg homogenates), whereas ADPR activates plasma membrane TRPM2 channels via direct binding and Ca2+ co-agonism [2]. The structural difference is absolute and not subject to equilibrium interconversion under physiological conditions.

Second messenger Calcium mobilization Structural biology

Optimal Applications for ADP-Ribose: Evidence-Backed Use Cases for Scientific Procurement


Calibration Standard for Quantitative ADP-Ribosylome Mass Spectrometry

High-purity ADP-ribose (≥98% by HPLC) is essential for generating calibration curves and as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for site-specific ADP-ribosylome analysis. Studies in breast cancer cell lines demonstrate that accurate quantification of ADP-ribosylation sites requires a well-characterized ADPR standard to normalize signal intensities across samples and instrument runs [1].

Substrate for High-Throughput PARG Exo-Glycohydrolase Inhibitor Screens

PARG catalyzes the exo-glycohydrolytic release of monomeric ADP-ribose from PAR polymers. The NCAG assay, which couples NUDT5-mediated ADPR cleavage to AMP-Glo luminescence, enables specific, high-throughput quantification of PARG activity [1]. Procurement of ADP-ribose is required to establish standard curves and validate assay linearity, with typical detection ranges from 0.1 to 100 µM ADPR.

TRPM2 Channel Agonist for Comparative Calcium Imaging Studies

When investigating TRPM2 channel activation mechanisms, ADP-ribose serves as the reference agonist for side-by-side comparisons with 2'-deoxy-ADPR. Patch-clamp and calcium imaging experiments demonstrate that ADPR requires supraphysiological Ca2+ concentrations (EC50 = 690 nM) for robust channel activation, making it the appropriate tool for studying TRPM2 under oxidative stress or pathological conditions where Ca2+ is elevated [1].

Enzymatic Substrate for NUDT5 Hydrolase Characterization and Inhibitor Development

NUDT5 is an ADP-ribose pyrophosphatase that hydrolyzes ADPR to AMP and ribose 5'-phosphate. The strict substrate specificity of NUDT5 for protein-free ADPR over NAD+ and PAR polymers [1] makes ADP-ribose the exclusive substrate for developing and validating NUDT5 inhibitors, which are emerging as potential anti-cancer agents targeting nucleotide metabolism [2].

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